3-Cyclopropyl-2,2-diphenyloxetan-3-ol
Description
3-Cyclopropyl-2,2-diphenyloxetan-3-ol is a bicyclic compound featuring an oxetane ring (a four-membered oxygen-containing cyclic ether) substituted with a cyclopropyl group and two phenyl rings at the 2- and 3-positions. This structure combines steric bulk from the aromatic substituents with the inherent strain of the oxetane ring, which influences its reactivity, stability, and physicochemical properties.
Properties
CAS No. |
89867-85-6 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-cyclopropyl-2,2-diphenyloxetan-3-ol |
InChI |
InChI=1S/C18H18O2/c19-17(14-11-12-14)13-20-18(17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,19H,11-13H2 |
InChI Key |
POHNSTXDBYTBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(COC2(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol typically involves the use of Grignard reagents. One common method is the reaction of cyclopropylmagnesium bromide with 2,2-diphenylacetaldehyde, followed by cyclization to form the oxetane ring. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for 3-Cyclopropyl-2,2-diphenyloxetan-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Formation of 3-cyclopropyl-2,2-diphenyloxetan-3-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-Cyclopropyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can participate in π-π interactions, further affecting the compound’s biological activity. The cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical environments .
Comparison with Similar Compounds
3-Cyclopropyloxetan-3-ol
Structural Differences :
Key Implications :
- Hydrophobicity : The aromatic rings enhance lipophilicity, likely lowering water solubility relative to the simpler analog.
- Collision Cross-Section (CCS) : While CCS data are unavailable for the target compound, the bulkier diphenyl substituents would likely result in a larger CCS compared to 3-cyclopropyloxetan-3-ol (C₆H₁₀O₂, CCS data inferred from structural analogs) .
Ethyl 3-Cyclopropyl-2,2-difluoropropanoate
Structural Differences :
- Target Compound : Contains an oxetane ring and hydroxyl group.
- Compared Compound: Ethyl 3-cyclopropyl-2,2-difluoropropanoate (C₈H₁₂F₂O₂) features a cyclopropyl group attached to a fluorinated ester backbone instead of an oxetane .
Key Implications :
- Electronic Effects : Fluorine atoms in the ester compound withdraw electron density, contrasting with the electron-donating phenyl groups in the target molecule. This difference may alter solubility and reactivity in polar environments.
- Reactivity : The ester group in the compared compound is prone to hydrolysis, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or act as a weak acid.
rac-(1R,3S)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic Acid
Structural Differences :
Key Implications :
- Functional Group Chemistry : The carboxylic acid group in the compared compound offers strong acidity (pKa ~2-3), whereas the hydroxyl group in the target compound is less acidic (pKa ~15-18).
3,3-Dimethylbutan-2-ol
Structural Differences :
Key Implications :
- Steric Hindrance : The diphenyl groups in the target compound create significant steric shielding around the hydroxyl group, reducing its accessibility in reactions compared to the more exposed hydroxyl in 3,3-dimethylbutan-2-ol.
- Boiling Point : The target compound’s higher molecular weight and aromaticity likely result in a higher boiling point than 3,3-dimethylbutan-2-ol (BP ~130–140°C for analogous alcohols).
Data Table: Structural and Inferred Properties
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